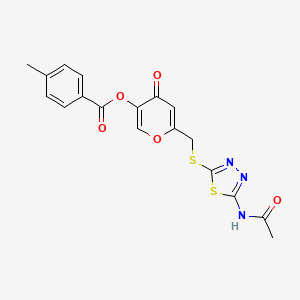

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Description

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-10-3-5-12(6-4-10)16(24)26-15-8-25-13(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWALVNVLQSTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound notable for its unique structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 402.45 g/mol. The structure incorporates several functional groups that enhance its reactivity and biological activity, including:

- Thiadiazole moiety : Known for its pharmacological applications.

- Pyran ring : Contributes to the compound's stability and reactivity.

- Acetamido group : Enhances solubility and biological interaction.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions such as temperature and solvent choice. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for monitoring the synthesis process.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structural features demonstrated effective inhibition against various bacterial strains. The presence of the thiadiazole ring enhances lipophilicity, allowing better membrane penetration and interaction with bacterial targets .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against human cancer cell lines such as K562 (chronic myelogenous leukemia) with an IC50 value of 7.4 µM for certain analogs . The mechanism involves inhibition of key protein kinases involved in cancer cell proliferation.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The introduction of specific substituents can modulate the compound's interaction with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals the unique biological activity profile of this compound. Below is a summary table comparing this compound with other related derivatives:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 6-(thio(methyl)-4H-pyran derivatives | Various | Different substituents on thiadiazole | Antimicrobial, anticancer |

| 6-(((5-benzamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | 896014-14-5 | Contains benzamido group | Moderate anticancer activity |

| 6-(trifluoromethyl)-benzoate derivative | 896016-61-8 | Enhanced lipophilicity | Strong antimicrobial effects |

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives similar to this compound. For example:

- Antitumor Activity : In a study focusing on novel thiadiazole derivatives, compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated promising activity against specific targets within cancer cells .

- Antimicrobial Evaluation : A series of experiments conducted on thiadiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the thiadiazole structure can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Table 2: Functional Group Impact on Physicochemical Properties

| Compound () | Functional Group | Key Property |

|---|---|---|

| Target Compound | Thioether, 4-methylbenzoate | Moderate lipophilicity |

| Entry a | Sulfonamide | High water solubility |

| Entry c | Acetamide (no thiol) | Reduced reactivity |

Cefazolin Sodium: A Pharmacologically Active Analogue (–7)

Cefazolin, a cephalosporin antibiotic, shares the [(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl group with the target compound but differs critically:

- Core Structure : Cefazolin’s bicyclic β-lactam ring system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) enables β-lactamase resistance, absent in the target compound’s pyran backbone .

- Bioactivity : The tetrazole-acetamido side chain in cefazolin enhances Gram-positive bacterial targeting, whereas the target compound’s 4-methylbenzoate may limit cell penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.